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Compound of Interest

Compound Name: (Rac)-EC5026

Cat. No.: B10819636 Get Quote

Application Notes: (Rac)-EC5026
(Rac)-EC5026 is a first-in-class, orally available, non-opioid small molecule being developed

for the treatment of neuropathic pain and inflammation.[1][2][3] It functions as a potent, slow-

tight binding, transition-state mimic inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[2]

[3]

The mechanism of action of EC5026 is centered on the modulation of the arachidonic acid

cascade, a critical signaling pathway in the human body. Specifically, EC5026 targets the

cytochrome P450 (CYP) branch of this pathway. The CYP epoxygenase enzymes convert

polyunsaturated fatty acids into signaling molecules called epoxyeicosatrienoic acids (EETs).

EETs have potent natural anti-inflammatory, analgesic, and pro-resolving properties.

However, the beneficial effects of EETs are short-lived as they are rapidly degraded into less

active dihydroxyeicosatrienoic acids (DHETs) by the sEH enzyme. By inhibiting sEH, EC5026

prevents the degradation of EETs, thereby increasing their local concentrations and prolonging

their analgesic and anti-inflammatory effects. This approach addresses inflammation and pain

at their source without the side effects associated with opioids or NSAIDs.

Preclinical studies have demonstrated the efficacy of EC5026 in various models of pain,

including chemotherapy-induced peripheral neuropathy (CIPN). The compound has completed

Phase 1a clinical trials, showing a favorable safety and pharmacokinetic profile in healthy

volunteers, supporting a once-daily dosing regimen. The U.S. FDA has granted Fast Track

designation to EC5026 for the treatment of neuropathic pain, highlighting the significant unmet

medical need for new, non-addictive analgesics.
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Mechanism of Action of (Rac)-EC5026.

Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol outlines a single-dose pharmacokinetic study of (Rac)-EC5026 in Sprague

Dawley rats.

1. Animals and Housing:

Species: Male Sprague Dawley rats (n=18), 8-10 weeks old.

Housing: Standard cages, 12-hour light/dark cycle, controlled temperature and humidity.

Access to standard chow and water ad libitum. Acclimatize for at least 7 days before the

experiment.

2. Dosing and Administration:

Formulation: Prepare a suspension of (Rac)-EC5026 in a vehicle of 0.5% methylcellulose in

sterile water.
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Dose Level: 5 mg/kg.

Administration: Administer a single dose via oral gavage (PO).

3. Sample Collection:

Timepoints: Collect blood samples (approx. 200 µL) from the tail vein at pre-dose (0 hr) and

at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

Processing: Collect blood into tubes containing K2-EDTA anticoagulant. Centrifuge at 4°C to

separate plasma. Store plasma samples at -80°C until analysis.

4. Bioanalysis:

Method: Develop and validate a Liquid Chromatography with tandem mass spectrometry

(LC-MS/MS) method for the quantification of EC5026 in rat plasma.

Analysis: Analyze plasma samples to determine the concentration of EC5026 at each time

point.

5. Data Analysis:

Software: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

Parameters: Calculate key PK parameters including Cmax (maximum concentration), Tmax

(time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Parameter Description Representative Value

Cmax
Maximum observed plasma

concentration
150 ng/mL

Tmax Time to reach Cmax 2.0 hours

AUC(0-last)
Area under the concentration-

time curve
1800 ng*h/mL

t1/2 Elimination half-life 15 hours
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Table 1: Representative Pharmacokinetic Parameters of (Rac)-EC5026 in Rats.

Protocol 2: In Vivo Efficacy in a Rat Model of
Chemotherapy-Induced Neuropathic Pain (CIPN)
This protocol is designed to assess the analgesic efficacy of (Rac)-EC5026 in a docetaxel-

induced peripheral neuropathy model.

1. CIPN Model Induction:

Animals: Male Sprague Dawley rats (n=30).

Induction: Administer docetaxel (10 mg/kg, intraperitoneal injection) once a week for three

consecutive weeks to induce painful neuropathy. A control group receives vehicle injections.

Confirmation: Confirm the development of mechanical allodynia (pain response to a non-

painful stimulus) using the von Frey test starting 14 days after the first docetaxel injection.

2. Experimental Groups:

Group 1 (n=10): CIPN Model + Vehicle (0.5% methylcellulose, PO, once daily).

Group 2 (n=10): CIPN Model + (Rac)-EC5026 (5 mg/kg, PO, once daily).

Group 3 (n=10): Sham Control + Vehicle (PO, once daily).

3. Drug Administration and Behavioral Testing:

Treatment Period: Once mechanical allodynia is established (Day 21), begin daily oral

administration of EC5026 or vehicle for 14 days.

Behavioral Assay (von Frey Test):

Place rats on an elevated mesh floor and allow them to acclimate.

Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw.

Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
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Perform testing before the first drug dose (baseline) and on days 3, 7, and 14 of the

treatment period.

4. Data Analysis:

Statistical Analysis: Use a two-way ANOVA with post-hoc tests to compare the PWT between

the treatment groups over time. A p-value < 0.05 is considered statistically significant.

Treatment Group Baseline PWT (g) Day 7 PWT (g) Day 14 PWT (g)

CIPN + Vehicle 3.5 ± 0.4 3.2 ± 0.5 3.1 ± 0.4

CIPN + EC5026 (5

mg/kg)
3.6 ± 0.5 9.8 ± 1.2 12.5 ± 1.5

Sham + Vehicle 14.5 ± 1.1 14.8 ± 1.0 15.0 ± 0.9

Table 2: Efficacy of (Rac)-EC5026 on Mechanical Allodynia (Paw Withdrawal Threshold).
*p<0.01 vs. Vehicle. Data are mean ± SEM.
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In Vivo Efficacy Study Workflow
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Workflow for the In Vivo Efficacy Study.
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Protocol 3: In Vivo Safety and Tolerability Assessment
This protocol describes a basic safety assessment conducted alongside efficacy studies.

1. Daily Clinical Observations:

Monitor animals daily for any changes in behavior, posture, or physical appearance.

Note any signs of distress, such as piloerection, lethargy, or abnormal gait.

2. Body Weight Measurement:

Record the body weight of each animal twice weekly throughout the study period.

Significant weight loss (>15% from baseline) may indicate toxicity.

3. Post-Mortem Analysis (Optional):

At the end of the study, major organs (liver, kidneys, spleen) can be harvested.

Record organ weights and perform histopathological analysis to identify any signs of tissue

damage or toxicity.

Parameter Vehicle Control EC5026 (5 mg/kg) Observations

Mortality 0/10 0/10 No mortality observed.

Clinical Signs Normal Normal
No adverse clinical

signs noted.

Body Weight Change +5.2% +4.9%

No significant

difference between

groups.

Table 3: Summary of Safety and Tolerability Observations.
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Logical Path for Drug Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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